molecular formula C14H7Cl2FN2S2 B2832870 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide CAS No. 338407-99-1

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide

Cat. No.: B2832870
CAS No.: 338407-99-1
M. Wt: 357.24
InChI Key: JHHLDEZZUAQBCM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-fluorophenyl hydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Oxadiazole derivatives: Similar five-membered heterocyclic compounds containing oxygen instead of sulfur.

    Benzothiazole derivatives: Compounds with a fused benzene and thiadiazole ring system.

Uniqueness

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can enhance its biological activity and chemical stability compared to other thiadiazole derivatives. The combination of these substituents can also influence its solubility, reactivity, and interaction with molecular targets.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2S2/c15-8-1-6-11(12(16)7-8)13-14(21-19-18-13)20-10-4-2-9(17)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHLDEZZUAQBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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